molecular formula C6H10O B14706680 trans-1-Ethoxy-buta-1,3-diene

trans-1-Ethoxy-buta-1,3-diene

Cat. No.: B14706680
M. Wt: 98.14 g/mol
InChI Key: LDVKFLIDEBQMNX-AATRIKPKSA-N
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Description

trans-1-Ethoxy-buta-1,3-diene: is an organic compound belonging to the class of conjugated dienes It is characterized by the presence of an ethoxy group attached to the first carbon of the buta-1,3-diene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Ethoxy-buta-1,3-diene can be achieved through several methods. One common approach involves the reaction of 2-bromomethyl-1,3-butadiene with sodium ethoxide in dry tetrahydrofuran (THF) at low temperatures. The reaction mixture is then stirred overnight and the product is isolated by distillation under reduced pressure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of synthesizing conjugated dienes can be applied. Industrial production may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: trans-1-Ethoxy-buta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Addition: Reagents such as hydrogen bromide (HBr) and chlorine (Cl2) are commonly used under mild conditions.

    Diels-Alder Reactions: Typically carried out with dienophiles like maleic anhydride under thermal conditions.

    Polymerization: Anionic polymerization is conducted using initiators like butyllithium in solvents such as THF.

Major Products:

    Electrophilic Addition: 3-bromo-1-butene and 1,4-dibromo-2-butene.

    Diels-Alder Reactions: Cyclohexene derivatives.

    Polymerization: Polydienes with varying microstructures depending on the polymerization conditions.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: trans-1-Ethoxy-buta-1,3-diene is unique due to the presence of the ethoxy group, which influences its reactivity and the types of reactions it can undergo. This functional group can also affect the physical properties of the compound, making it distinct from other similar dienes.

Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(1E)-1-ethoxybuta-1,3-diene

InChI

InChI=1S/C6H10O/c1-3-5-6-7-4-2/h3,5-6H,1,4H2,2H3/b6-5+

InChI Key

LDVKFLIDEBQMNX-AATRIKPKSA-N

Isomeric SMILES

CCO/C=C/C=C

Canonical SMILES

CCOC=CC=C

Origin of Product

United States

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